![molecular formula C10H11NO5 B11767632 Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often require maintaining specific temperatures and pH levels to ensure the desired product is obtained. For instance, the reaction mixture may be heated at 40°C for 30 minutes, followed by cooling and pH adjustment using sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate exhibits significant promise in the field of medicinal chemistry. Its structure allows for various interactions with biological targets, making it a subject of interest for drug development. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds related to this compound have shown moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antitumor Properties : Certain derivatives have been noted for their potential antitumor effects, indicating the compound's relevance in cancer research .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that typically involve the construction of the fused ring system followed by functionalization. Here are some notable derivatives and their applications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate | Furan ring | Moderate antibacterial activity |
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole | Thiazole ring | Weak antimicrobial activity |
7-chloro-N-(perfluoropyridin -4-yl)quinolin | Fluorinated derivative | Antitumor properties |
These derivatives maintain the core structure while introducing variations that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several research studies have documented the efficacy of this compound in various applications:
- Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The results indicated a structure–activity relationship that could guide further development .
- Cancer Research : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. These findings support further exploration into its potential as an anticancer agent .
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares a similar core structure but differs in the fused ring system.
Indole Derivatives: These compounds also feature a fused ring system and exhibit a range of biological activities.
Uniqueness
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS: 1888310-27-7) is a compound of increasing interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H11NO5 |
Molar Mass | 225.2 g/mol |
Density | 1.45 ± 0.1 g/cm³ |
Boiling Point | 470.7 ± 45.0 °C |
pKa | 4.50 ± 1.00 |
Biological Activity Overview
This compound is associated with various biological activities that suggest its potential in medicinal chemistry:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In studies involving similar heterocycles, compounds demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting that ethyl derivatives may exhibit comparable effects .
- Neuroprotective Properties : Research indicates that related compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate inflammatory pathways and protect neuronal cells from oxidative stress .
- Antitumor Activity : Ethyl derivatives have been explored for their antitumor potential. The structural similarities to other bioactive compounds suggest that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have examined the biological effects of compounds structurally related to this compound:
- Study on Anti-inflammatory Effects :
- Neuroprotective Study :
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-5,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(14)7-8(12)5-3-15-4-6(5)11-9(7)13/h2-4H2,1H3,(H2,11,12,13) |
InChI Key |
YCBQTEMEZFEELP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(COC2)NC1=O)O |
Origin of Product |
United States |
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